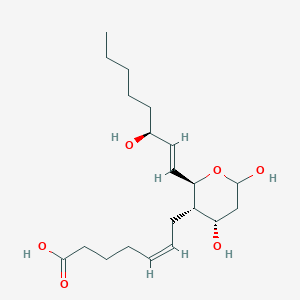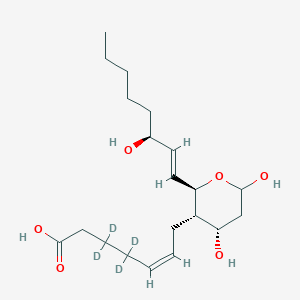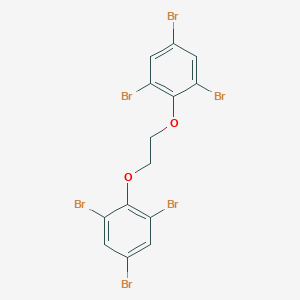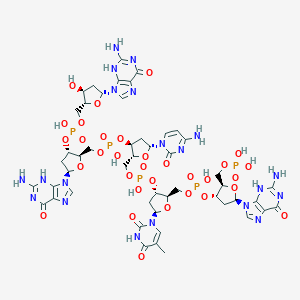
SM30 Protein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SM30 protein is a type of protein that has been identified in various marine organisms. It is a highly conserved protein that is involved in multiple biological processes, including embryonic development, tissue regeneration, and immune response. In recent years, SM30 protein has gained significant attention in the scientific community due to its potential applications in various fields, including biotechnology, medicine, and environmental science.
Mécanisme D'action
The exact mechanism of action of SM30 protein is not fully understood. However, it has been shown to interact with various cellular components, including DNA, RNA, and proteins. SM30 protein has also been shown to activate various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. These pathways are involved in multiple biological processes, including cell proliferation, differentiation, and survival.
Effets Biochimiques Et Physiologiques
SM30 protein has been shown to have various biochemical and physiological effects. In vitro studies have shown that SM30 protein can induce cell proliferation and differentiation in various cell types, including stem cells and cancer cells. SM30 protein has also been shown to have anti-inflammatory and immunomodulatory effects, including the regulation of cytokine production and the activation of immune cells. In vivo studies have shown that SM30 protein can promote tissue regeneration and wound healing in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of SM30 protein in lab experiments has several advantages. It is a highly conserved protein that is easily synthesized using recombinant DNA technology. SM30 protein is also stable and can be stored for long periods without losing its biological activity. However, the use of SM30 protein in lab experiments also has some limitations. The exact mechanism of action of SM30 protein is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
For the study of SM30 protein include the identification of its specific mechanism of action, the development of novel therapeutic agents, and the use of SM30 protein as a biomarker for the identification of different marine species.
Méthodes De Synthèse
The synthesis of SM30 protein can be achieved through various methods, including recombinant DNA technology, protein expression in bacterial or mammalian cells, and chemical synthesis. Recombinant DNA technology is the most commonly used method for the synthesis of SM30 protein. It involves the insertion of the SM30 gene into a plasmid vector, which is then used to transform bacterial cells. The transformed cells are then grown in a culture medium, and the protein is purified from the culture supernatant.
Applications De Recherche Scientifique
SM30 protein has been extensively studied in various scientific fields, including developmental biology, immunology, and biotechnology. In developmental biology, SM30 protein has been shown to play a crucial role in embryonic development, including cell differentiation, cell proliferation, and morphogenesis. In immunology, SM30 protein has been shown to have immunomodulatory effects, including the regulation of cytokine production and the activation of immune cells. In biotechnology, SM30 protein has been used as a molecular marker for the identification of different marine species.
Propriétés
Numéro CAS |
144350-05-0 |
|---|---|
Nom du produit |
SM30 Protein |
Formule moléculaire |
C49H63N20O32P5 |
Poids moléculaire |
1599 g/mol |
Nom IUPAC |
[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C49H63N20O32P5/c1-18-9-66(49(76)64-41(18)71)32-6-21(27(95-32)13-91-106(86,87)100-22-7-33(96-25(22)11-88-102(77,78)79)68-16-55-36-39(68)59-46(52)62-43(36)73)99-105(84,85)90-12-26-20(5-31(94-26)65-3-2-29(50)57-48(65)75)98-104(82,83)92-14-28-23(8-34(97-28)69-17-56-37-40(69)60-47(53)63-44(37)74)101-103(80,81)89-10-24-19(70)4-30(93-24)67-15-54-35-38(67)58-45(51)61-42(35)72/h2-3,9,15-17,19-28,30-34,70H,4-8,10-14H2,1H3,(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H2,50,57,75)(H,64,71,76)(H2,77,78,79)(H3,51,58,61,72)(H3,52,59,62,73)(H3,53,60,63,74)/t19-,20-,21-,22-,23-,24+,25+,26+,27+,28+,30+,31+,32+,33+,34+/m0/s1 |
Clé InChI |
PIOSCCNVYGDWCA-BFVNWSFKSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=CC(=NC7=O)N)OP(=O)(O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1NC(=NC2=O)N)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1NC(=NC2=O)N)O |
Synonymes |
SM30 protein |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



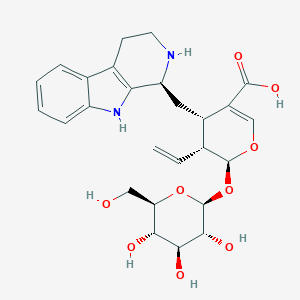
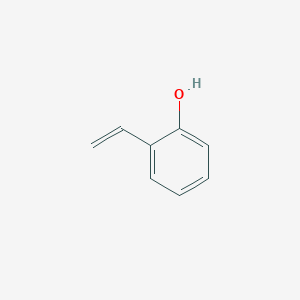
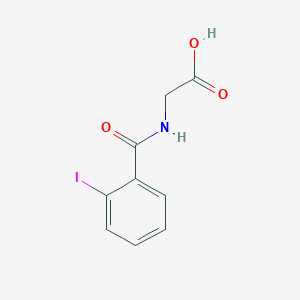
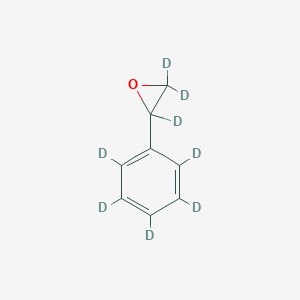
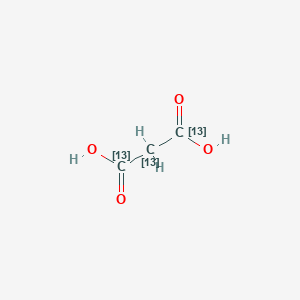
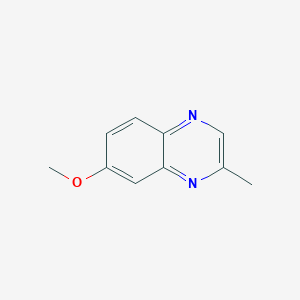
![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)
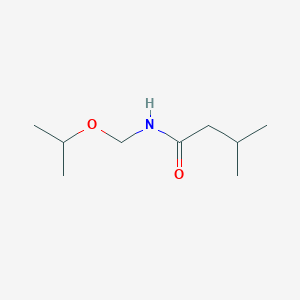
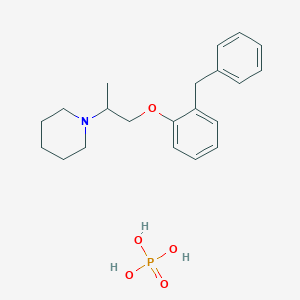
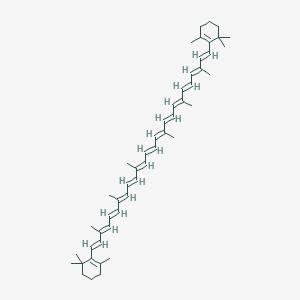
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)
